molecular formula C16H15NO3S B2935281 1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid CAS No. 855715-09-2

1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid

Cat. No.: B2935281
CAS No.: 855715-09-2
M. Wt: 301.36
InChI Key: PRTGINCKDPPNSZ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid is a pyrrolidinone derivative featuring a 4-methylphenyl group at position 1 and a thiophene moiety at position 2 of the pyrrolidine ring. Pyrrolidinones are known for diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties . The 4-methylphenyl substituent may enhance lipophilicity, influencing membrane permeability, while the thiophene group could contribute to π-π interactions in biological targets .

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-2-thiophen-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-10-4-6-11(7-5-10)17-14(18)9-12(16(19)20)15(17)13-3-2-8-21-13/h2-8,12,15H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTGINCKDPPNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(CC2=O)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution route, where starting materials like phenol, para cresol, and para dihalobenzene undergo condensation reactions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group in 1-(4-methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid enables classic acid-derived transformations.

  • Esterification :
    Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions (H2_2SO4_4) yields corresponding esters. For example, methyl ester formation via reflux with methanol and catalytic H2_2SO4_4 (similar to methods for analogous pyrrolidine-3-carboxylates in ).

Reaction ConditionsProductYieldSource
Methanol, H2_2SO4_4, refluxMethyl 1-(4-methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylate~68%*

*Yield inferred from analogous procedures.

  • Amidation :
    Hydrazine hydrate reacts with the carboxylic acid to form hydrazides, as demonstrated in pyrrolidine derivatives ( ). Hydrazide intermediates are precursors for heterocyclic compounds (e.g., pyrazolidinones).

Cyclization and Ring-On-Ring Transformations

The pyrrolidine-5-one scaffold and electron-rich thiophene substituent facilitate cyclization under acidic or thermal conditions.

  • Acid-Catalyzed Cyclization :
    In concentrated H2_2SO4_4, the ketone and carboxylic acid groups may participate in intramolecular condensation, forming fused heterocycles. For example, cyclohexene ring formation via 5-exo-trig cyclization (observed in structurally related compounds, ).

SubstrateConditionsProductSource
Pyrrolidine-3-carboxylic acidH2_2SO4_4, room temp.Hexahydroquinoline derivatives

Oxidation and Functional Group Interconversion

Starting MaterialOxidizing AgentProductSource
Toluene derivativesKMnO4_4Benzoic acid
  • Ketone Reduction :
    The 5-oxo group can be reduced (NaBH4_4, LiAlH4_4) to a hydroxyl group, forming a pyrrolidine-3-carboxylic acid diol derivative.

Acid-Catalyzed Condensations

The carboxylic acid participates in condensation reactions with carbonyl compounds. For example:

  • Peptide Coupling :
    Using coupling agents (e.g., DCC, EDCI), the acid forms amides with amines, as seen in hydrazide syntheses ( ).

AmineCoupling AgentProductSource
Hydrazine hydrateNone (reflux)1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carbohydrazide

Photochemical and Radical Reactions

Emerging methods (e.g., photoredox catalysis) enable C–C bond formation. The thiophene moiety may act as a radical acceptor in visible-light-driven reactions ( ).

SubstrateConditionsProductSource
Formate salts + alkenesPhotoredox catalysis1,4-Keto carboxylic acids

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Methyl vs. Halogenated or Hydroxylated Substituents
  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives ():

    • Chloro and hydroxyl groups at positions 5 and 2 on the phenyl ring enhance antioxidant activity. For example, derivatives with oxadiazole or triazole moieties exhibited 1.35–1.5× higher DPPH radical scavenging activity than ascorbic acid .
    • Comparison : The 4-methylphenyl group in the target compound lacks electron-withdrawing substituents (e.g., Cl, OH), which may reduce antioxidant efficacy but improve metabolic stability.
  • 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (): The hydroxyl group at position 2 and methyl at position 5 on the phenyl ring enable hydrogen bonding and moderate lipophilicity.
Fluorinated Analogs
  • 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ():
    • Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in enzymes. The thiadiazole moiety further diversifies interactions .

Heterocyclic Moieties at Position 2

  • Thiophene (Target Compound) vs. Thiadiazole or Oxadiazole: Thiophene (as in the target compound) offers planar geometry for π-stacking, whereas oxadiazole (e.g., in ) introduces polarity and hydrogen-bonding capacity. For instance, oxadiazole-containing analogs showed superior antioxidant activity due to radical stabilization .

Biological Activity

1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid (commonly referred to as compound SC-333005A) is a synthetic organic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H15NO3S
  • Molecular Weight : 301.36 g/mol
  • CAS Number : Not specified in the search results.

The compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been studied for its potential as an inhibitor of RIP1 kinase, which is involved in programmed cell death pathways. Dysregulation of RIP1 kinase is linked to various inflammatory diseases, making this compound a candidate for therapeutic interventions in such conditions .

Therapeutic Applications

This compound has shown promise in the following areas:

  • Anti-inflammatory Effects : By inhibiting RIP1 kinase, this compound may reduce inflammation associated with various diseases.
  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from apoptosis, potentially offering benefits in neurodegenerative disorders.

Study 1: Inhibition of RIP1 Kinase

A study investigated the effects of this compound on RIP1 kinase activity. Results indicated a significant reduction in cellular necrosis in models treated with this compound compared to controls. The study concluded that the compound could serve as a therapeutic agent for conditions mediated by RIP1 kinase dysregulation .

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced markers of neuronal death. These findings suggest its potential application in treating diseases like Alzheimer's and Parkinson's .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
RIP1 Kinase Inhibition Reduces necrosis and inflammation
Neuroprotection Protects against neuronal apoptosis
Anti-inflammatory Potential use in treating inflammatory diseases

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid, and what experimental conditions are critical for high yield?

  • Methodological Answer : The synthesis of structurally analogous pyrrolidine derivatives (e.g., azetidin-2-yl and oxazolo-pyridine compounds) typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, palladium or copper catalysts in solvents like DMF or toluene are used to facilitate cyclization and improve regioselectivity . Reaction temperature (often 80–120°C) and stoichiometric ratios of precursors (e.g., 4-methylbenzaldehyde and thiophene derivatives) are critical for minimizing side products. X-ray crystallography is recommended to confirm stereochemistry post-synthesis .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • Single-crystal X-ray diffraction to resolve the stereochemistry of the pyrrolidine ring and substituent orientations (mean C–C bond accuracy: ±0.003 Å; R factor ≤0.042) .
  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and coupling patterns, particularly for the thienyl and methylphenyl groups.
  • HPLC-MS to assess purity (>95%) and rule out byproducts from incomplete cyclization or oxidation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms can model transition states and predict regioselectivity. For example, ICReDD’s approach integrates computational modeling with experimental data to optimize conditions for heterocyclic reactions, reducing trial-and-error experimentation . Focus on parameters like frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the pyrrolidine and thiophene moieties.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial or enzyme inhibition studies) often arise from variations in:
  • Solvent systems (polar vs. nonpolar) affecting compound solubility and bioavailability.
  • Assay protocols (e.g., bacterial strain selection, incubation time).
    Standardize testing using controls like known inhibitors (e.g., pyrimidine carboxylates ) and replicate experiments under identical conditions. Cross-reference with structural analogs (e.g., chlorophenyl-thiazolidinones ) to identify structure-activity relationships (SARs).

Q. What advanced techniques characterize the compound’s interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (Kd) to enzymes/receptors.
  • Molecular Dynamics (MD) Simulations to model interactions at atomic resolution, focusing on hydrogen bonding between the carboxylic acid group and target active sites.
  • Cryo-EM (for large complexes) or X-ray co-crystallography to visualize binding modes .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Use buffers (pH 2–12) and temperatures (25–60°C) to simulate degradation pathways. Monitor via HPLC for decomposition products (e.g., lactam formation from the 5-oxo group).
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer :
  • Nonlinear Regression (e.g., sigmoidal dose-response curves) to calculate IC50/LD50 values.
  • ANOVA with Tukey’s post hoc test to compare toxicity across cell lines or animal models.
  • Principal Component Analysis (PCA) to identify confounding variables (e.g., solvent effects, cell viability thresholds) .

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